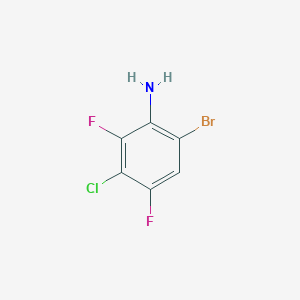

6-Bromo-3-chloro-2,4-difluoroaniline

Overview

Description

6-Bromo-3-chloro-2,4-difluoroaniline is a useful research compound. Its molecular formula is C6H3BrClF2N and its molecular weight is 242.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

6-Bromo-3-chloro-2,4-difluoroaniline is a compound involved in various chemical syntheses and reactions, demonstrating its importance in organic chemistry. One study focused on the epoxidation of polyfluoro-3-chloro(bromo)-1-butenes, showing the compound's role in forming polyfluorocarboxylic acid sodium salts and its subsequent isomerization into carbonyl compounds using cesium fluoride or antimony pentafluoride (Zapevalov, Filyakova, Kodess, & Saloutin, 2004). Another investigation detailed the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine, which is relevant for understanding the reactivity and substitution patterns in halogenated aromatic compounds (Hertog & Schogt, 2010).

Synthesis of Organic Compounds

This compound serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, the synthesis of 4-chloro-2,5-difluorobenzoic acid from 2,5-difluoroaniline through a series of reactions, including the Sandmeyer reaction, illustrates its utility in synthesizing benzoic acid derivatives, which are valuable in various chemical industries (Zhao Hao-yu, 2011).

Halogen Exchange Reactions

Research into halogen exchange reactions, particularly those involving pyridines and other heterocycles, has highlighted the compound's role in synthesizing halogenated pyridines. Such reactions are crucial for creating structural diversity in organic chemistry and have applications in pharmaceuticals and agrochemicals (Schlosser & Cottet, 2002).

Material for Insecticide Production

The compound has been used in the synthesis of materials for high-efficiency insecticides, demonstrating its practical application in developing agricultural chemicals. This includes the synthesis of 3,5-dichloro-2,4-difluoroaniline from 2,4-difluoronitrobenzene and its use in producing insecticides like Teflubenzuron, showcasing the compound's role in enhancing agricultural productivity and pest management strategies (Feng Shi-long, 2006).

Exploration in Organic and Medicinal Chemistry

The Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one, involving 6-bromo-2-chloro-4-methylquinoline, underscores the compound's relevance in medicinal chemistry for creating quinoline derivatives. These derivatives are key structures in many pharmaceuticals, highlighting the compound's utility in drug development and organic synthesis (Wlodarczyk et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P271 (use only outdoors or in a well-ventilated area), and P260 (do not breathe dust/fume/gas/mist/vapours/spray) .

Properties

IUPAC Name |

6-bromo-3-chloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZBCJHYBMSVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378309 | |

| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201849-12-9 | |

| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-[(4-chlorophenyl)(cyano)methyl]-benzenecarbonitrile](/img/structure/B1303677.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)